molecular formula C11H7ClFNO2 B13674413 Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate

Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate

Cat. No.: B13674413
M. Wt: 239.63 g/mol
InChI Key: BYJBVENOXGPSMI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a methyl ester group, a chlorine atom, and a fluorine atom attached to the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate typically involves the reaction of 3-chloro-5-fluoroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and binding sites.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-5-fluoroquinoline-4-carboxylate
  • Methyl 3-chloro-5-fluoroisoquinoline-3-carboxylate
  • Methyl 3-chloro-5-fluoroisoquinoline-5-carboxylate

Uniqueness

Methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the isoquinoline ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various research applications where specific chemical interactions are required.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 3-chloro-5-fluoroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)9-8-6(5-14-10(9)12)3-2-4-7(8)13/h2-5H,1H3

InChI Key

BYJBVENOXGPSMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CN=C1Cl)C=CC=C2F

Origin of Product

United States

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